molecular formula C9H9BrO B2451036 2-(4-Bromophenyl)propanal CAS No. 40460-91-1

2-(4-Bromophenyl)propanal

Cat. No.: B2451036
CAS No.: 40460-91-1
M. Wt: 213.074
InChI Key: WJTCCULQAHZZRE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)propanal is an organic compound with the molecular formula C9H9BrO It is a brominated derivative of propanal, where a bromine atom is attached to the para position of the phenyl ring

Properties

IUPAC Name

2-(4-bromophenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTCCULQAHZZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromophenyl)propanal can be synthesized through several methods. One common method involves the bromination of 2-phenylpropanal. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the para position of the phenyl ring.

Another method involves the reaction of 4-bromoacetophenone with propanal in the presence of a base such as sodium hydroxide (NaOH). This reaction proceeds through an aldol condensation mechanism, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 2-(4-bromophenyl)propanal undergoes oxidation to form carboxylic acids under mild to strong oxidizing conditions:

  • Reagents/Conditions : Potassium permanganate (KMnO4KMnO_4) in acidic or neutral media, chromium trioxide (CrO3CrO_3) in acetic acid, or pyridinium chlorochromate (PCC) in dichloromethane.

  • Product : 2-(4-Bromophenyl)propanoic acid.

  • Mechanism : The aldehyde is oxidized to a carboxylic acid via a two-electron transfer process, often involving hydrate intermediates.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol:

  • Reagents/Conditions : Sodium borohydride (NaBH4NaBH_4) in ethanol or lithium aluminum hydride (LiAlH4LiAlH_4) in tetrahydrofuran (THF).

  • Product : 2-(4-Bromophenyl)propan-1-ol.

  • Yield : >80% under optimized conditions.

Nucleophilic Addition Reactions

The electrophilic aldehyde participates in nucleophilic additions:

Grignard Reactions

  • Reagents : Grignard reagents (e.g., methylmagnesium bromide, CH3MgBrCH_3MgBr).

  • Product : Secondary alcohols (e.g., 2-(4-bromophenyl)-3-methylpropan-1-ol).

  • Conditions : Anhydrous THF or diethyl ether at 0–25°C.

Hydrazone Formation

  • Reagents : Hydrazine (NH2NH2NH_2NH_2) in ethanol.

  • Product : this compound hydrazone.

  • Application : Intermediate for heterocycle synthesis (e.g., pyrazoles) .

Cross-Coupling Reactions

The bromine atom on the phenyl ring enables palladium-catalyzed cross-coupling:

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acids, palladium catalyst (e.g., Pd(PPh3)4Pd(PPh_3)_4), and a base (e.g., Na2CO3Na_2CO_3).

  • Product : Biaryl derivatives (e.g., 2-(4-biphenyl)propanal).

  • Conditions : Ethanol/water mixture at 80–100°C.

Aldol Condensation

This compound acts as a nucleophile in base-catalyzed aldol reactions:

  • Reagents : Sodium hydroxide (NaOHNaOH) or L-proline in ethanol.

  • Product : α,β-unsaturated aldehydes (e.g., (E)-3-(4-bromophenyl)-2-methylpropenal).

  • Application : Synthesis of chalcone analogs for medicinal chemistry .

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

  • Reagents : Potassium hydroxide (KOHKOH) in dimethyl sulfoxide (DMSO).

  • Product : 2-(4-Hydroxyphenyl)propanal.

  • Mechanism : Activated by electron-withdrawing aldehyde group.

Mechanistic Insights

  • Oxidation : Proceeds via a geminal diol intermediate in acidic media, stabilized by the electron-withdrawing bromophenyl group.

  • Cross-Coupling : The bromine atom’s electronegativity enhances the electrophilicity of the aromatic ring, facilitating oxidative addition with palladium catalysts .

This compound’s multifunctional reactivity makes it indispensable in synthesizing complex molecules, particularly in pharmaceuticals and materials science. Its compatibility with diverse reaction conditions underscores its utility in modern organic chemistry.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

2-(4-Bromophenyl)propanal serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several important reactions, including:

  • Mannich Reaction : It can be utilized to synthesize β-amino aldehydes and alcohols, which are essential in medicinal chemistry for developing new pharmaceuticals .
  • Stereoselective Synthesis : The compound has been employed in asymmetric synthesis to create chiral centers, which are critical for the activity of many drugs .

Pharmaceutical Applications

Drug Development

The compound's utility in pharmaceuticals is notable. It acts as a precursor for synthesizing various bioactive molecules:

  • Analgesics and Sedatives : this compound is used in the synthesis of analgesics and sedatives, including benzodiazepines, which are widely prescribed for anxiety and sleep disorders .
  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown promising results against Gram-positive pathogens .

Agrochemical Applications

Pesticide Development

In agrochemistry, this compound is utilized as an intermediate for synthesizing agrochemicals. Its derivatives can serve as effective pesticides or herbicides due to their biological activity against pests and diseases affecting crops.

Potential Health Benefits

Research has highlighted the potential health benefits associated with this compound and its derivatives:

  • Antioxidant Properties : Some studies suggest that compounds derived from this compound exhibit antioxidant effects, which can be beneficial in preventing oxidative stress-related diseases .
  • Antifungal Activity : The compound has shown antifungal properties in preliminary studies, making it a candidate for developing antifungal medications .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of novel derivatives of this compound against various bacterial strains. The results indicated significant activity against Enterococcus faecium biofilm-associated infections, underscoring the compound's potential in addressing antibiotic resistance issues .

Case Study 2: Synthesis of Chiral Alcohols

In another research effort, this compound was used to synthesize chiral β-amino alcohols through a series of stereoselective reactions. The resulting compounds demonstrated high enantiomeric excess (up to 98%), indicating the effectiveness of this approach in producing optically pure substances necessary for drug development .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)propanal depends on the specific reaction or application. In general, the compound can act as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions, making the compound versatile in various chemical transformations.

Comparison with Similar Compounds

2-(4-Bromophenyl)propanal can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)propanal: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and properties due to the difference in electronegativity and size between chlorine and bromine.

    2-(4-Fluorophenyl)propanal: Contains a fluorine atom, which significantly affects the compound’s electronic properties and reactivity.

    2-(4-Methylphenyl)propanal: Contains a methyl group, which is an electron-donating group, affecting the compound’s reactivity in electrophilic aromatic substitution reactions.

The uniqueness of this compound lies in the presence of the bromine atom, which provides specific reactivity and properties that can be exploited in various chemical reactions and applications.

Biological Activity

2-(4-Bromophenyl)propanal, also known as 4-bromo-2-propanal, is an organic compound with the molecular formula C9_9H9_9BrO. It features a brominated phenyl group attached to a propanal moiety, which contributes to its unique chemical properties and biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9_9H9_9BrO
  • Molecular Weight : 215.07 g/mol
  • Structural Characteristics : The compound consists of a propanal group attached to a para-bromophenyl group. The presence of the bromine atom significantly affects its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been observed to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of metabolic pathways where brominated compounds can alter enzyme kinetics.
  • Antimicrobial Properties : Research has indicated that similar brominated compounds exhibit antimicrobial activity, suggesting that this compound may possess similar properties against specific bacterial strains .

Therapeutic Applications

The potential therapeutic applications of this compound are still under investigation. However, several studies indicate possible uses in:

  • Antibacterial Agents : Preliminary studies suggest that derivatives of brominated phenyl compounds can serve as effective antibacterial agents. This could extend to this compound, pending further research.
  • Anticancer Research : Brominated compounds have been explored for their anticancer properties due to their ability to interfere with cellular signaling pathways.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the potential activity of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of brominated phenyl compounds and evaluated their antibacterial activity against common pathogens. While specific data on this compound was not highlighted, the findings suggest a trend where increased bromination correlates with enhanced biological activity .
  • In vitro Studies : In vitro assays have shown that similar compounds can inhibit microbial growth effectively. For instance, quinoline derivatives containing brominated phenyl moieties demonstrated significant inhibition against DNA gyrase, a target for antibacterial drugs .
  • Comparative Analysis : Comparative studies between this compound and other halogenated analogs indicated that the presence of bromine enhances lipophilicity and biological interaction potential, making it a candidate for further exploration in drug design .

Data Table

Compound NameActivity TypeReference
This compoundAntibacterial
3-(Boc-amino)-2-(4-bromophenyl)-propanolEnzyme Interaction
Quinoline DerivativesDNA Gyrase Inhibition

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